molecular formula C7H16N2O2S B1395465 N-Methyl-N-(piperidin-3-YL)methanesulfonamide CAS No. 1179970-60-5

N-Methyl-N-(piperidin-3-YL)methanesulfonamide

Cat. No.: B1395465
CAS No.: 1179970-60-5
M. Wt: 192.28 g/mol
InChI Key: KTEJVLRMWVTLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(piperidin-3-yl)methanesulfonamide (CAS 1179970-60-5) is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This sulfonamide-based reagent features a piperidine ring, a structure frequently explored in medicinal chemistry for its potential to interact with biological targets. Compounds with methanesulfonamide groups and piperidine scaffolds have demonstrated significant research value in the development of enzyme inhibitors . For instance, structurally related molecules have been designed as potent inhibitors of enzymes like HMG-CoA reductase, a key target in cholesterol biosynthesis studies, and chymotrypsin-like elastase family members, highlighting the potential of this chemical class in pharmacological research . The piperidine moiety is a privileged structure in drug discovery, often contributing to desired pharmacokinetic properties. This product is intended for research purposes as a building block or intermediate in the synthesis and investigation of novel bioactive molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific analytical data, including purity specifications, via the Certificate of Analysis.

Properties

IUPAC Name

N-methyl-N-piperidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJVLRMWVTLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

The typical laboratory preparation involves the following:

  • Reactants: (S)-piperidin-3-amine (or racemic piperidin-3-amine), methanesulfonyl chloride.
  • Solvent: Dichloromethane (DCM) or other inert organic solvents.
  • Base: Triethylamine (TEA) or sodium hydroxide (NaOH) to scavenge HCl.
  • Temperature: Low temperature (0–5 °C) to prevent side reactions.
  • Procedure: Methanesulfonyl chloride is added dropwise to a cooled solution of piperidin-3-amine and base in DCM. The reaction mixture is stirred for several hours to complete conversion.
  • Work-up: The mixture is washed with aqueous acid and brine, dried, and solvent removed by rotary evaporation. Further purification by recrystallization or solvent washing yields the pure sulfonamide.

Industrial-Scale Synthesis Using Continuous Flow Reactors

  • Continuous flow reactors enable precise control of temperature and mixing, improving yield and purity.
  • The reaction is performed in aqueous or biphasic systems with controlled addition of methanesulfonyl chloride.
  • The process minimizes hazardous intermediates and improves safety.
  • Purification steps include phase separation, solvent exchange, and crystallization.

Representative Experimental Procedure and Data

A detailed experimental procedure from a large-scale synthesis is summarized in the following table:

Step Reagents and Quantities Conditions Operation Details Yield/Outcome
1 NaOH (50% aq, 146.81 g, 1.835 mol) in 1 L water; (N-methyl)methanesulfonamide (200.2 g, 1.835 mol) in 500 mL water Stir at room temp 10 min, cool to 8 °C Add (N-methyl)methanesulfonamide to NaOH solution -
2 (S)-2-chloromethyloxirane (339.6 g, 3.67 mol) Stir 20 h at 3-4 °C Add epoxide slowly, stir for extended period Intermediate formed
3 Dichloromethane (2 L) Stir 30 min at 5-10 °C, phase separation Extract organic layer, wash with 1 M H3PO4 and brine Organic layer isolated
4 Rotary evaporation, toluene washes (400 mL × 4 cycles) Remove solvents to purify Obtain crude product for next step 228.2 g intermediate

This intermediate, N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide, is used without further purification in subsequent synthesis steps.

Reaction Mechanism Insights

  • The primary reaction is nucleophilic attack by the piperidine nitrogen on the sulfonyl chloride, forming the sulfonamide bond.
  • The presence of a base neutralizes HCl formed, preventing protonation of the amine and side reactions.
  • Low temperature controls the reaction rate and selectivity, favoring mono-substitution.
  • Epoxide intermediates can be involved for stereoselective synthesis of the (S)-enantiomer.

Comparative Summary of Preparation Methods

Method Key Reagents Solvent Base Temperature Scale Advantages Limitations
Batch reaction (lab scale) Piperidin-3-amine, methanesulfonyl chloride DCM Triethylamine or NaOH 0–5 °C Small to medium Simple, well-established Requires careful temperature control, batch variability
Continuous flow (industrial) Same as above Biphasic aqueous/organic NaOH or other bases Controlled, variable Large scale High control, safety, reproducibility Requires specialized equipment
Epoxide intermediate method (N-methyl)methanesulfonamide, (S)-2-chloromethyloxirane Water, DCM, toluene NaOH 3–8 °C Medium to large Stereoselective, high purity Multi-step, longer reaction time

Research Findings and Optimization Data

  • The reaction of (S)-2-chloromethyloxirane with (N-methyl)methanesulfonamide under basic aqueous conditions at 3–4 °C for 20 hours yields the chiral sulfonamide intermediate with high stereochemical purity.
  • Multiple solvent washes with toluene improve product purity by removing residual water and impurities.
  • Refluxing the intermediate with amines in ethanol facilitates further functionalization, followed by hydrogenation for deprotection steps.
  • The use of sodium hydroxide in ethanol for neutralization and reaction control is standard to maintain reaction pH and improve yield.
  • Yields for isolated intermediates typically range from 85% to 95% under optimized conditions.
  • Analytical methods such as ^1H NMR confirm structural integrity and stereochemistry post-synthesis.

Summary Table of Key Reaction Parameters and Yields

Reaction Step Temperature (°C) Time (h) Solvent(s) Base Yield (%) Notes
Formation of sulfonamide intermediate 3–4 20 Water, DCM, toluene NaOH (50% aq) ~90 Low temp to preserve stereochemistry
Amine addition and reflux 78 (ethanol reflux) 2 Ethanol NaOH (aq) ~85–90 Functionalization step
Hydrogenation deprotection Room temp 1–3 Methanol Pd/C catalyst >90 Catalyst removal by filtration

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

Synthetic Efficiency : Compounds like 3ab and 3ac achieve high yields (83–92%) via gold-catalyzed C–H activation , whereas N-Methyl-N-(piperidin-3-yl)methanesulfonamide is synthesized in 61% yield using acrylonitrile alkylation .

Structural Complexity : PF-562271 and related derivatives (e.g., ) exhibit higher molecular weights and complexity due to fused heterocycles, impacting pharmacokinetics (e.g., solubility, bioavailability).

Functional Group Impact : The nitro group in 3ad enhances electrophilicity, while the trifluoromethyl group in PF-562271 improves metabolic stability .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Rf Value (TLC) NMR Features References
This compound Not reported Not reported δ 3.26 (s, CH₃SO₂), δ 4.61–3.96 (m, piperidine protons)
3ab 169–170 0.43 (EA/PE = 2:1) δ 7.38 (dd, J = 8.6, 1.8 Hz, aromatic H), δ 3.26 (s, CH₃SO₂)
3ac 223–224 0.21 (EA/PE = 1:2) δ 7.64 (d, J = 8.6 Hz, aromatic H), δ 3.11–3.01 (m, N–CH₃)
N-(Trimethylsilyl)methanesulfonamide Not reported Not reported S–N bond distance: 1.64 Å (indicative of partial π-bonding)

Key Observations :

Thermal Stability : The imidazopyridine derivatives (3ab , 3ac ) exhibit higher melting points (169–224°C) compared to simpler sulfonamides, likely due to π-stacking interactions .

Electronic Effects : The S–N bond in N-(Trimethylsilyl)methanesulfonamide shows intermediate character (1.64 Å), suggesting resonance stabilization absent in this compound .

Biological Activity

N-Methyl-N-(piperidin-3-YL)methanesulfonamide, a compound with a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by:

  • A piperidine ring , which enhances its ability to cross the blood-brain barrier.
  • A methanesulfonamide functional group , which may contribute to its interaction with various biological targets.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : It has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cell growth and survival pathways. The compound demonstrates selectivity for class Ia PI3 kinases over class Ib, indicating potential therapeutic relevance in cancer treatments where PI3K signaling is dysregulated .
  • Neuropharmacological Effects : Given its ability to cross the blood-brain barrier, this compound may influence neurotransmitter signaling and has been noted for potential applications in treating central nervous system disorders .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity TypeDescription
Anticancer Inhibits PI3K, potentially relevant for cancer therapies .
Neuropharmacological May affect neurotransmitter systems, suggesting utility in CNS disorders .
Antimicrobial Preliminary studies suggest antimicrobial properties, though further research is needed .

Case Studies and Research Findings

  • Cancer Therapy Applications : In a study focusing on the role of PI3K in cancer, this compound was shown to effectively inhibit cell proliferation in various cancer cell lines. This inhibition was linked to reduced signaling through the PI3K pathway, highlighting its potential as an anticancer agent .
  • Neuropharmacological Studies : Research has indicated that this compound interacts with neurotransmitter receptors, which could lead to enhanced therapeutic strategies for neurodegenerative diseases. Its ability to modulate receptor activity suggests it may serve as a lead compound in drug development targeting CNS disorders .
  • Antimicrobial Properties : While still under investigation, initial findings suggest that this compound may possess antimicrobial effects against certain pathogens. The exact mechanisms remain to be elucidated but are being actively researched .

Synthesis and Derivatives

The synthesis of this compound involves several steps that emphasize the importance of stereochemistry and functional group manipulation. Its derivatives are also being explored for enhanced biological activity and specificity against various targets.

Q & A

Q. What are the key synthetic routes for N-Methyl-N-(piperidin-3-yl)methanesulfonamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized by reacting a piperidin-3-ylamine derivative with methanesulfonyl chloride under alkaline conditions. For example, a two-step process involves:

  • Step 1 : Alkylation of piperidin-3-amine with methyl iodide to form N-methylpiperidin-3-amine.
  • Step 2 : Sulfonylation using methanesulfonyl chloride in dichloromethane or THF with a base (e.g., triethylamine) to control pH and scavenge HCl . Yield optimization requires precise temperature control (0–5°C during sulfonylation) and stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq.). Purity (>95%) is achieved via column chromatography or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its stereochemical purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for N-CH3_3 and sulfonamide protons) and sulfonyl group (δ 3.1–3.3 ppm). Chiral HPLC or SFC is required to resolve (R)- and (S)-enantiomers, as the compound exhibits stereoisomerism .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 193.1) and detects impurities (<5%) .
  • X-ray Crystallography : Used to confirm absolute configuration in single-crystal forms, particularly for hydrochloride salts .

Q. What are the primary biological targets or pathways associated with this compound?

As a sulfonamide, it inhibits bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis. In cancer research, it has shown moderate activity against kinases (e.g., PI3K and EGFR) in vitro, with IC50_{50} values ranging from 10–50 μM. Assays typically use HEK293 or HeLa cell lines with MTT or ATP-lite protocols .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Solubility : Converting the free base to a hydrochloride salt increases aqueous solubility (from 2.1 mg/mL to 15.8 mg/mL) for in vivo studies .
  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., -CF3_3) at the piperidine 4-position reduces CYP3A4-mediated oxidation, as shown in liver microsome assays (t1/2_{1/2} increased from 1.2 to 4.7 hours) .
  • Bioavailability : PEGylation of the sulfonamide group improves oral absorption in rodent models (AUC increased by 3.2-fold) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., 10 μM vs. 50 μM for EGFR inhibition) may arise from:

  • Assay Conditions : Differences in ATP concentrations (1 mM vs. 100 μM) or incubation times (1 hr vs. 24 hrs). Standardizing protocols using CLSI guidelines reduces variability .
  • Enantiomeric Purity : (R)-enantiomers often show 5–10× higher activity than (S)-forms. Chiral resolution via preparative HPLC is critical before testing .
  • Cell Line Variability : Use isogenic cell lines (e.g., EGFR-overexpressing A431 vs. wild-type) to isolate target-specific effects .

Q. How does the compound’s stereochemistry influence its binding affinity to biological targets?

Molecular docking studies (e.g., AutoDock Vina) reveal that the (R)-enantiomer forms a hydrogen bond with Lys721 in EGFR’s ATP-binding pocket (ΔG = -9.2 kcal/mol), while the (S)-enantiomer lacks this interaction (ΔG = -6.8 kcal/mol). This explains the (R)-form’s superior IC50_{50} (12 μM vs. 58 μM) .

Methodological Considerations

Q. What in vitro and in vivo models are best suited for evaluating this compound’s antitumor potential?

  • In Vitro : 3D tumor spheroids (e.g., MCF-7 breast cancer) for penetration studies, combined with live-cell imaging .
  • In Vivo : Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) at doses of 25–50 mg/kg/day. Pharmacodynamic endpoints include tumor volume measurement and immunohistochemistry for Ki-67 .

Q. How can researchers mitigate off-target effects in kinase inhibition assays?

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2 or JAK2).
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugating the compound to E3 ligase ligands (e.g., VHL) enhances target specificity by degrading kinases instead of inhibiting them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(piperidin-3-YL)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(piperidin-3-YL)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.